molecular formula C19H20N8 B6459540 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549011-82-5

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6459540
CAS No.: 2549011-82-5
M. Wt: 360.4 g/mol
InChI Key: HMTJRALMJDYKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a piperazine-linked imidazo[1,2-a]pyridine moiety and a pyrazole group. The piperazine linker enhances solubility and conformational flexibility, while the pyrazole group may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

2-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-2-6-26-14-16(23-17(26)4-1)13-24-8-10-25(11-9-24)18-12-19(21-15-20-18)27-7-3-5-22-27/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTJRALMJDYKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7C_{19}H_{23}N_7 with a molecular weight of approximately 365.43 g/mol. The structure consists of an imidazo[1,2-a]pyridine moiety linked to a piperazine group and a pyrazole ring, which contributes to its unique pharmacological profile.

PropertyValue
Molecular Formula C19H23N7C_{19}H_{23}N_7
Molecular Weight 365.43 g/mol
IUPAC Name This compound
InChI Key AJLILYAPRHIFAS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. For instance, it may inhibit specific kinases or modulate signaling pathways that are pivotal in cancer progression and inflammation.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole and pyrimidine exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines have been reported as low as 0.39μM0.39\,\mu M for HCT116 cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also displayed promising antimicrobial properties against various pathogens. In vitro studies indicate that it possesses significant antibacterial activity, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating infections caused by resistant bacterial strains.

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for neuropharmacological effects. It exhibits potential anticonvulsant activity, which may be linked to its interaction with neurotransmitter systems .

Study 1: Anticancer Efficacy

A study conducted by Insuasty et al. evaluated several derivatives of pyrazole for their anticancer efficacy against multiple cell lines. The compound demonstrated significant cytotoxicity with GI50 values ranging from 0.040.04 to 11.4μM11.4\,\mu M, particularly effective against K562 and UO31 cell lines .

Study 2: Antimicrobial Screening

Liaras et al. synthesized amino-pyrimidine derivatives based on thiazoles and tested their antibacterial activity. The results indicated that certain derivatives exhibited superior activity compared to reference drugs like ampicillin and streptomycin .

Scientific Research Applications

Cancer Treatment

The primary application of this compound lies in oncology:

  • Gastrointestinal Stromal Tumors (GISTs) : The c-KIT mutation is prevalent in GISTs, making this compound a potential candidate for targeted therapy. Clinical studies have indicated that compounds targeting c-KIT can significantly reduce tumor burden .
  • Other Malignancies : Beyond GISTs, c-KIT mutations are found in other cancers such as certain forms of acute myeloid leukemia (AML) and melanoma. The ability of this compound to inhibit various mutations positions it as a versatile therapeutic agent .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound against cultured cancer cell lines expressing mutated c-KIT. These studies typically involve:

  • Cell Viability Assays : Evaluating the reduction in cell viability after treatment with varying concentrations of the compound.
  • Flow Cytometry : Used to assess changes in surface markers indicative of cellular response to treatment .

Animal Models

Preclinical studies utilizing animal models have provided insights into the pharmacodynamics and pharmacokinetics of the compound:

  • Efficacy Testing : Tumor-bearing mice treated with the compound showed significant tumor regression compared to control groups.
  • Toxicity Assessments : Long-term studies indicated manageable toxicity profiles, which are critical for further clinical development .

Chemical Reactions Analysis

Chemical Reactions Involving 4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

This compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The pyrimidine ring can be modified by substituting the pyrazole group with other nucleophiles.

  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic substitution reactions, introducing functional groups like nitro or halogen.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions can be used to introduce aryl or alkyl groups onto the pyrimidine or pyrazole rings.

Reaction Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionNucleophile (e.g., Amine), Base (e.g., NaH)Solvent (e.g., THF), Temperature (e.g., 0°C to RT)
Electrophilic Aromatic SubstitutionElectrophile (e.g., NO2+), Catalyst (e.g., AlCl3)Solvent (e.g., CH2Cl2), Temperature (e.g., RT)
Cross-CouplingAryl Halide, Pd Catalyst, Base (e.g., K2CO3)Solvent (e.g., DMSO), Temperature (e.g., 100°C)

Biological Activity and Therapeutic Potential

Compounds with similar structures, such as 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives , have shown promise as anticancer agents by inhibiting c-KIT kinase . The incorporation of different heterocyclic rings can modulate biological activity, making these compounds valuable for drug discovery.

Biological Activity Data

CompoundTargetIC50 (nM)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT1-100
AnaloguesFLT3, JAK>1000

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis with structurally related compounds reveals critical distinctions in substituents, molecular weight, and physicochemical properties:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrimidine 4-(Imidazo[1,2-a]pyridin-2-yl-methyl)piperazine; 6-(1H-pyrazol-1-yl) ~420 (estimated) Flexible piperazine linker; dual heterocyclic substituents
IP-6 () Imidazo[1,2-a]pyridine 4-Fluorophenyl; 3-(4-ethylpiperazine)methyl 353.45 Lacks pyrimidine core; fluorophenyl enhances lipophilicity
Compound from Pyrimidine 4-Piperazine; 6-(1H-pyrazol-1-yl); 2-methyl; phenoxypropan-1-one 392.5 Phenoxypropanone substituent may improve metabolic stability
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine () Pyrazolo-pyrimidine Hydrazine; p-tolyl ~250 (estimated) Smaller molecular weight; simpler substituents limit binding versatility

Research Findings and Implications

  • Activity Prediction : The target compound’s dual heterocyclic motifs (imidazo-pyridine and pyrazole) may synergistically enhance binding to ATP pockets in kinases, a hypothesis supported by the activity of IP-6 () in kinase inhibition assays .
  • Solubility Challenges: Compared to ’s phenoxypropanone derivative, the target compound’s lack of polar ketone groups may reduce solubility, necessitating formulation optimization .
  • Similarity Metrics: Computational similarity assessments () using Tanimoto coefficients or shape-based alignment could prioritize this compound for virtual screening against kinase targets, given its structural resemblance to known inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine and its analogs?

  • Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Key steps include:

  • Cyclization : Formation of the pyrimidine ring using 2-aminoimidazole derivatives (e.g., 2-amino-4,5-dicyanoimidazole) with reagents like 4-hydroxy-6-methylpyran-2-one .
  • Functionalization : Introducing the piperazine and pyrazole moieties via nucleophilic substitution or coupling reactions. For example, the piperazine linker can be alkylated using imidazo[1,2-a]pyridine-based electrophiles .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and spectrometric techniques:

  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm, pyrazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with piperazine N-atoms) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Answer : Prioritize assays based on structural analogs:

  • Antiparasitic Activity : Test against Leishmania and Trypanosoma spp. using IC₅₀ determination in promastigote cultures (positive control: Miltefosine) .
  • Enzyme Inhibition : Evaluate DPP-IV or phosphodiesterase inhibition via fluorometric assays (e.g., competitive binding studies with substrate analogs) .
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ > 10 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can conflicting bioactivity data between structurally similar analogs be resolved?

  • Answer : Discrepancies often arise from subtle structural variations (e.g., substituent electronegativity or steric effects). Mitigate via:

  • Comparative SAR Studies : Synthesize derivatives with systematic modifications (e.g., replacing pyrazole with triazole or varying piperazine substituents) and retest under standardized conditions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities to target proteins (e.g., DPP-IV active site) .
  • Metabolic Profiling : Assess metabolite stability using liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties?

  • Answer : Address solubility, permeability, and metabolic stability:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo studies. LogP values >3 may require formulation adjustments .
  • Permeability Assays : Perform Caco-2 monolayer studies; if efflux ratio >3, consider P-glycoprotein inhibitors .
  • Metabolic Stability : Conduct CYP450 inhibition/induction assays (e.g., CYP3A4 isoform) and identify major metabolites via LC-MS/MS .

Q. How can researchers validate target engagement in complex biological systems?

  • Answer : Use orthogonal approaches:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding using Western blotting .
  • In Silico Validation : Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis studies to confirm critical binding residues .

Methodological Considerations

Q. What strategies mitigate synthetic challenges, such as low yields in piperazine coupling?

  • Answer :

  • Catalytic Optimization : Use Pd-mediated Buchwald-Hartwig coupling for aryl-piperazine bonds (10 mol% Pd(OAc)₂, Xantphos ligand, 80°C) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C) and improve regioselectivity .
  • Purification : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity?

  • Answer :

  • Force Field Adjustments : Re-parameterize docking models using experimental IC₅₀ data to improve predictive accuracy .
  • Solvent Accessibility Analysis : Use molecular dynamics to account for solvation effects overlooked in rigid docking .
  • Off-Target Screening : Perform kinase profiling (e.g., Eurofins Panlabs) to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.